methyl 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 5-methyl-7-(1-methylpyrazol-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2/c1-7-9(11(19)20-3)10(8-4-14-17(2)5-8)18-12(16-7)13-6-15-18/h4-6,10H,1-3H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWQDKJPYGWJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CN(N=C3)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Component Condensation
A scalable route involves a one-pot MCR combining:
-
2-Chloro-N-methylpyridine-3,4-diamine (precursor for the pyrimidine ring)
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (boronate ester for Suzuki coupling)
-
Methyl glyoxylate (carboxylate source)
-
Formic acid (cyclization agent)
Conditions :
-
Catalyst: p-Toluenesulfonic acid (p-TsOH, 10 mol%)
-
Solvent: Ethanol/water (3:1)
-
Temperature: Reflux (80°C)
-
Duration: 12 hours
Mechanism :
-
Condensation of the diamine with formic acid forms the pyrimidine ring.
-
Suzuki-Miyaura coupling introduces the pyrazole group.
-
Methyl glyoxylate undergoes esterification and cyclization to form the triazole ring.
Stepwise Synthesis via Intermediate Isolation
Pyrimidine Ring Formation
Intermediate 1 : 7-Bromo-1-methyl-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one
Pyrazole Coupling
Intermediate 2 : 1-Methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one
Triazole Cyclization and Esterification
Final Step :
-
Reagents : Methyl chloroformate, triethylamine
-
Solvent : Dichloromethane
-
Temperature : 0°C → room temperature
Cyclization-Coupled Functionalization
Sodium Hydride-Mediated Cyclization
A modified approach uses sodium hydride (NaH) in DMF to simultaneously cyclize and methylate the triazole ring:
Halogenation-Alkylation Sequence
-
Chlorination : Treat the pyrimidinone intermediate with POCl₃ at 90°C for 1 hour.
-
Alkylation : React with methyl iodide in acetone using K₂CO₃.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Four-Component MCR | One-pot, scalable | Requires strict stoichiometric control | 78–85 |
| Stepwise Synthesis | High purity intermediates | Multi-step, time-consuming | 76–88 |
| NaH Cyclization | Rapid cyclization | Sensitive to moisture | 94 |
Optimization and Troubleshooting
-
Regioselectivity Issues : Use of bulky ligands (e.g., XPhos) in Suzuki coupling minimizes undesired pyrazole positional isomers.
-
Ester Hydrolysis : Avoid aqueous workup at high pH to prevent carboxylate deprotection.
-
Crystallization : Amorphous forms dominate unless seeded with crystalline templates .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or triazolopyrimidine rings using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds containing the triazolo-pyrimidine scaffold exhibit promising anticancer properties. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study demonstrated that modifications at the pyrazole position could enhance cytotoxicity against specific cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains. The mechanism is believed to involve the inhibition of key metabolic pathways in bacteria, which could lead to its development as a new class of antibiotics .
Anti-inflammatory Effects
Another area of exploration is the anti-inflammatory effects of this compound. Preliminary studies have suggested that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. This is particularly relevant given the rising resistance to conventional anti-inflammatory drugs .
Agricultural Applications
Pesticide Development
The unique chemical structure of methyl 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has led to its investigation as a potential pesticide. Studies have shown that it can effectively control certain pests while being less toxic to beneficial insects compared to traditional pesticides. This dual action makes it an attractive candidate for sustainable agriculture practices .
Herbicide Activity
In addition to its insecticidal properties, this compound has been evaluated for herbicidal activity. Research indicates that it can inhibit the growth of specific weed species without adversely affecting crop yield. This selective action is crucial for maintaining agricultural productivity while minimizing chemical usage in farming .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity of this compound is essential for optimizing its applications. SAR studies have identified key functional groups that enhance its potency against various biological targets:
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 5 | Increases lipophilicity and cellular uptake |
| Pyrazole substitution | Enhances selectivity towards cancer cells |
| Carboxylate group | Improves solubility and bioavailability |
These insights guide the design of new analogs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of methyl 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Comparative Insights:
Substituent Effects on Reactivity and Bioactivity: The nitro group in the compound from confers redox activity, while the carboxamide in enhances hydrogen bonding, likely improving target binding in biological systems. The chlorinated phenyl group in the target compound may increase lipophilicity and metabolic stability compared to non-halogenated analogues .
Synthetic Methodologies: The target compound’s synthesis likely involves multi-step heterocyclization, whereas analogues like are synthesized via one-pot, three-component reactions .
Structural Flexibility vs. Rigidity :
- 4,7-Dihydro cores (target compound, ) allow partial unsaturation, balancing reactivity and stability.
- Tetrahydro derivatives (e.g., ) exhibit greater conformational rigidity, which may limit interaction with biological targets but improve crystallinity .
Functional Group Diversity :
Biological Activity
Methyl 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that integrates several pharmacologically relevant moieties, including a triazole and a pyrazole ring. Its molecular formula is with a molecular weight of approximately 270.28 g/mol. The structural formula can be represented as follows:
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing triazole and pyrazole scaffolds. For instance, related compounds have shown significant antiproliferative effects against various cancer cell lines such as HeLa, MCF-7, and HT-29. For example, a study reported that certain synthesized derivatives exhibited an IC50 value as low as 0.34 μM against MCF-7 cells, indicating potent anticancer activity .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | HeLa | 0.52 |
| 7d | MCF-7 | 0.34 |
| 7d | HT-29 | 0.86 |
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For instance, the aforementioned study indicated that compound 7d induced cell apoptosis in a dose-dependent manner and arrested cells in the G2/M phase by inhibiting tubulin polymerization . This suggests that this compound may share similar mechanisms.
Other Biological Activities
Beyond anticancer effects, pyrazole derivatives have been associated with various biological activities:
- Antimicrobial Activity : Compounds with pyrazole moieties have demonstrated effectiveness against a range of microbial pathogens .
- Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory pathways .
- Neuroprotective Effects : Certain studies suggest potential neuroprotective effects through modulation of neurotransmitter systems .
Study on Anticancer Properties
A specific case study involved the synthesis and evaluation of a series of pyrazole derivatives against cancer cell lines. The results indicated that compounds bearing the triazole ring significantly enhanced cytotoxicity compared to their non-triazole counterparts. The most promising compound exhibited an IC50 value significantly lower than standard chemotherapeutics like 5-fluorouracil .
Study on Mechanistic Insights
Another research effort focused on understanding the apoptotic pathways activated by these compounds. It was found that treatment with certain derivatives led to increased caspase 3 activity in cancer cells, indicating the activation of apoptotic signaling pathways .
Table 2: Mechanistic Insights from Case Studies
| Compound | Assay Type | Result |
|---|---|---|
| Compound A | Caspase Activity | Increased (504.1 pg/ml) |
| Compound B | Cell Cycle Arrest | G2/M Phase Arrest |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-component reactions involving 5-amino-triazole derivatives, aldehydes, and β-keto esters. Catalysts like APTS (3-aminopropyltriethoxysilane) in ethanol or water-ethanol mixtures improve cyclization efficiency . Reaction temperature (60–80°C) and solvent polarity significantly affect yield, with polar aprotic solvents (e.g., DMF) favoring higher conversions.
- Key Considerations : Monitor reaction progress via TLC (silica gel, UV 254 nm) and purify using column chromatography. Yield optimization requires balancing stoichiometry and catalyst loading (e.g., 10 mol% TMDP in water-ethanol systems) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology :
- NMR : Use and NMR (400 MHz) in DMSO-d6 or CDCl3 to confirm regioselectivity and substituent positions. Key signals include the methyl group (~δ 2.5 ppm) and pyrazole protons (~δ 7.8 ppm) .
- X-ray Crystallography : Employ SHELXL for structural refinement, particularly to resolve ambiguities in fused-ring systems and hydrogen bonding .
- Chromatography : HPLC with C18 columns (MeOH:H2O = 70:30) ensures purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields when using different catalysts or solvent systems?
- Methodology : Conduct comparative studies using fixed substrate ratios while varying catalysts (e.g., APTS vs. TMDP) and solvents (ethanol vs. water-ethanol mixtures). For example, APTS in ethanol may yield 75–80% under reflux, whereas TMDP in water-ethanol (1:1) achieves 85–90% at 70°C . Use Design of Experiments (DoE) to identify interactions between variables (e.g., temperature, catalyst loading).
- Data Analysis : Apply ANOVA to determine statistical significance of yield differences. Cross-reference melting points and NMR data to confirm compound consistency across methods .
Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets (e.g., viral proteins)?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with viral protease active sites. Focus on the triazolopyrimidine core and pyrazole substituent as key pharmacophores .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding networks to prioritize derivatives for synthesis .
- Validation : Correlate computational results with in vitro assays (e.g., IC50 measurements against viral replication) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
